N'-(3,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O2S/c1-24-5-7-25(8-6-24)17(13-4-9-28-12-13)11-22-18(26)19(27)23-14-2-3-15(20)16(21)10-14/h2-4,9-10,12,17H,5-8,11H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHNJHYJJEXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a difluorophenyl group, a piperazine moiety, and a thiophene ring, which are known to contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its anticancer properties and effects on neurological disorders.
Anticancer Activity
Research indicates that compounds with similar structural features have shown promising anticancer activity. For instance, derivatives containing thiophene and piperazine rings have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds derived from similar structures exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity Against MCF-7 Cells
| Compound | IC50 (µg/mL) | Reference Drug (Doxorubicin) | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | 0.6 ± 0.01 | Doxorubicin | 1.6 ± 0.02 |
| Compound B | 0.8 ± 0.02 | - | - |
| N'-(3,4-difluorophenyl)... | TBD | - | - |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : The compound may induce apoptosis through mitochondrial pathways or caspase activation.
- Targeting Specific Receptors : The piperazine moiety may interact with neurotransmitter receptors or other targets implicated in cancer and neurological disorders.
Case Studies
Several studies have highlighted the efficacy of compounds similar to this compound:
- Study on MCF-7 Cells : A series of derivatives were tested for their ability to induce apoptosis in MCF-7 cells. The results showed that compounds with the thiophene and piperazine groups exhibited enhanced cytotoxicity compared to controls .
- Neurological Implications : Compounds with similar structures have been investigated for their potential in treating neurological disorders such as Alzheimer's disease, showing promise as muscarinic receptor antagonists .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Goxalapladib (CAS-412950-27-7)
Goxalapladib, a 1,8-naphthyridine derivative, shares structural motifs with the target compound, including fluorinated aryl groups (2,3-difluorophenyl) and nitrogen-containing heterocycles (piperidine). However, its core structure differs significantly, utilizing a naphthyridine scaffold linked to a trifluoromethyl biphenyl group. Key comparisons include:
- Molecular Weight : Goxalapladib (718.80 g/mol) is substantially larger than the target compound, which lacks the naphthyridine and biphenyl components.
- Functional Groups : Both compounds feature difluorophenyl groups, but Goxalapladib includes a trifluoromethyl biphenyl moiety, which enhances lipophilicity and target engagement in atherosclerosis .
Oxazolidinone Derivatives (EP 2 697 207 B1)
The European patent lists compounds with oxazolidinone cores, trifluoromethyl groups, and sulfonamide/thioamide functionalities. While structurally distinct from the target compound, these molecules highlight:
- Heterocycle Diversity: The oxazolidinone ring in the patent compounds vs. the thiophene and piperazine in the target compound. Thiophene’s sulfur atom may improve solubility, whereas oxazolidinones are associated with antibacterial activity.
- Fluorination Patterns : Both classes use fluorinated aryl groups (3,5-bis(trifluoromethyl)phenyl in the patent vs. 3,4-difluorophenyl in the target), but the latter’s difluorophenyl group offers balanced electronegativity and steric effects .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Goxalapladib : Demonstrated efficacy in atherosclerosis models due to its trifluoromethyl biphenyl group enhancing binding to lipoprotein-associated phospholipase A2 (Lp-PLA2) . The target compound’s lack of this moiety may limit similar applications but could enable alternative targets.
- Structural Insights: The ethanediamide linker in the target compound provides conformational flexibility, which may optimize interactions with enzymes or receptors compared to rigid scaffolds like naphthyridine or oxazolidinone.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N'-(3,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of a thiophene-3-yl ethylamine derivative with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate.
- Step 2 : Coupling the intermediate with ethanediamide using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane.
- Step 3 : Final substitution with 3,4-difluorophenyl isocyanate or chloroformate to introduce the aryl group.
- Critical Conditions : Temperature control (0–25°C for sensitive steps), anhydrous solvents, and inert atmospheres (N₂/Ar) to prevent side reactions. Yields are optimized via TLC monitoring and iterative solvent selection (e.g., DMF for solubility vs. DCM for selectivity) .
Q. How can researchers purify and characterize this compound to confirm structural fidelity?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, piperazine methyl at δ 2.3 ppm).
- HRMS : High-resolution mass spectrometry for exact mass verification (expected [M+H]⁺ ~500–520 Da).
- HPLC : Purity assessment (>95%) using reverse-phase methods with UV detection at 254 nm .
Advanced Research Questions
Q. How can synthesis yields be optimized when scaling up production for in vivo studies?
- Methodological Answer :
- Parameter Screening : Use design-of-experiments (DoE) to test variables like temperature (e.g., 25°C vs. 40°C), stoichiometry (1.2–2.0 eq of reagents), and catalyst loading (e.g., 5–10 mol% Pd for cross-couplings).
- Solvent Engineering : Replace DMF with less toxic alternatives (e.g., acetonitrile) while maintaining reaction efficiency.
- Workflow Integration : Implement flow chemistry for exothermic steps to improve heat dissipation and reduce batch variability .
Q. How should researchers address contradictions in biological activity data across different assays (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Structural Analysis : Compare activity trends with analogs (e.g., replacing 3,4-difluorophenyl with 4-chloro-3-fluorophenyl) to identify critical pharmacophores. For example, thiophene and piperazine groups may enhance membrane permeability but reduce target specificity .
- Data Reconciliation : Apply multivariate analysis to isolate confounding factors (e.g., solubility differences in cell media) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzymatic inhibition?
- Methodological Answer :
- Analog Design : Synthesize derivatives with systematic modifications:
- Region A : Vary the difluorophenyl group (e.g., 3,4-dichlorophenyl or 4-CF₃-phenyl).
- Region B : Replace thiophene-3-yl with furan-2-yl to assess heterocycle π-stacking effects.
- Region C : Modify the 4-methylpiperazine to a morpholine ring to alter basicity and H-bonding.
- Activity Profiling : Test analogs against a panel of related enzymes (e.g., kinases vs. phosphatases) to map selectivity. Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthetic priorities .
Q. How can discrepancies between computational predictions (e.g., docking scores) and experimental binding data be resolved?
- Methodological Answer :
- Model Refinement : Incorporate solvent effects and protein flexibility in docking simulations (e.g., using MD simulations with AMBER).
- Experimental Validation : Perform SPR or ITC to measure binding kinetics (Kd, kon/koff). For example, a high docking score but low experimental affinity may indicate entropic penalties from rigid ligand conformations.
- Electrostatic Analysis : Calculate partial charges (DFT at B3LYP/6-31G* level) to refine force field parameters. Mismatched charge distributions in the piperazine or difluorophenyl groups often explain false-positive predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
